3-Amino-1-ethylpiperidin-2-one

Physicochemical profiling Lipophilicity Drug-likeness

3-Amino-1-ethylpiperidin-2-one (CAS 1342570-64-2) is a functionalized piperidin-2-one bearing a primary amine at the 3-position and an N-ethyl substituent on the lactam nitrogen. With a molecular formula of C₇H₁₄N₂O and a molecular weight of 142.20 g·mol⁻¹, the compound is supplied as a liquid at ambient temperature.

Molecular Formula C7H14N2O
Molecular Weight 142.20 g/mol
Cat. No. B13197248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-ethylpiperidin-2-one
Molecular FormulaC7H14N2O
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCCN1CCCC(C1=O)N
InChIInChI=1S/C7H14N2O/c1-2-9-5-3-4-6(8)7(9)10/h6H,2-5,8H2,1H3
InChIKeyPFAHDCGGYGPULO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1-ethylpiperidin-2-one: Core Physicochemical and Structural Profile for Sourcing Decisions


3-Amino-1-ethylpiperidin-2-one (CAS 1342570-64-2) is a functionalized piperidin-2-one bearing a primary amine at the 3-position and an N-ethyl substituent on the lactam nitrogen. With a molecular formula of C₇H₁₄N₂O and a molecular weight of 142.20 g·mol⁻¹, the compound is supplied as a liquid at ambient temperature . The free base is characterized by a calculated LogP of −0.53, one asymmetric center, and a fraction of sp³-hybridized carbons (Fsp³) of 0.86, reflecting a highly saturated scaffold . Commercially, it is available from multiple authorized vendors at purity specifications ranging from 95% to 98% (free base and hydrochloride salt forms), with recommended storage at 2–8 °C protected from light .

Why 3-Amino-1-ethylpiperidin-2-one Cannot Be Assumed Interchangeable with Other Piperidinone or Piperidine Analogs


The 3-amino-1-ethylpiperidin-2-one scaffold embodies a specific combination of regiochemical (3-amino), electronic (lactam carbonyl), and steric (N-ethyl) features that jointly govern its reactivity, physicochemical properties, and biological recognition. Substituting the N-ethyl group for N-methyl or N-H alters lipophilicity and conformational preferences; relocating the amino group from the 3- to the 5-position changes the spatial relationship between the amine and the carbonyl, which can affect intramolecular hydrogen bonding, nucleophilicity, and metabolic stability [1]. Furthermore, class-level structure–activity relationship (SAR) evidence from the 3-aminopiperidin-2-one series demonstrates that subtle modifications to the N-alkyl substituent and stereochemistry produce order-of-magnitude shifts in target binding affinity, as exemplified by CGRP receptor antagonist programs where ring contraction and stereocenter inversion yielded unexpected potency gains [2]. These observations underscore that generic substitution—even among compounds sharing the same core formula—cannot be assumed without quantitative comparative data.

Quantitative Differentiation Evidence for 3-Amino-1-ethylpiperidin-2-one Versus Closest Analogs


Lipophilicity (LogP) Differentiation: N-Ethyl vs. N-H and N-Methyl 3-Aminopiperidin-2-ones

The measured/calculated LogP of 3-amino-1-ethylpiperidin-2-one is −0.53, as reported in the Fluorochem technical datasheet . Although direct experimentally determined LogP values for the N—H analog (3-aminopiperidin-2-one) and the N-methyl analog (3-amino-1-methylpiperidin-2-one) are not available from the same source, the addition of the ethyl group on the lactam nitrogen predictably increases lipophilicity relative to the N—H congener, as established by the general contribution of a methylene group (~+0.5 LogP units per —CH₂—) in heterocyclic systems. This differential lipophilicity carries implications for membrane permeability, solubility, and protein binding when the compound is employed as a synthetic intermediate en route to bioactive molecules.

Physicochemical profiling Lipophilicity Drug-likeness

Regiochemical Differentiation: 3-Amino vs. 5-Amino Substitution on the Piperidin-2-one Ring

3-Amino-1-ethylpiperidin-2-one places the primary amine at the carbon adjacent to the lactam carbonyl (C-3), whereas the positional isomer 5-amino-1-ethylpiperidin-2-one (CAS 1334146-74-5) bears the amine at the carbon two positions removed from the carbonyl (C-5) [1]. This regiochemical difference alters the electronic environment of the amine: in the 3-amino isomer, the amine is situated α to the carbonyl, enabling potential intramolecular hydrogen bonding and influencing the amine's nucleophilicity and basicity. In the 5-amino isomer, the amine is β to the carbonyl, resulting in distinct reactivity profiles in amidation, reductive amination, and urea-forming reactions. The 3-amino isomer is also chiral (one asymmetric center), whereas the 5-amino isomer (racemic mixture) may present different stereochemical requirements in asymmetric synthesis applications.

Regiochemistry Structure–Activity Relationship Synthetic intermediate

Hazard Classification Divergence: 3-Amino vs. 5-Amino Regioisomers

A direct comparison of Globally Harmonized System (GHS) hazard classifications reveals a meaningful safety differentiation between the two regioisomers. 3-Amino-1-ethylpiperidin-2-one is classified under Signal Word 'Warning' with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, the 5-amino positional isomer carries Signal Word 'Danger' and includes H318 (causes serious eye damage) [1]. The escalation from 'Warning' to 'Danger' and the substitution of H319 (irritation) with H318 (serious eye damage) indicates a materially higher ocular hazard for the 5-amino isomer, which has direct implications for personal protective equipment (PPE) requirements, ventilation controls, and shipping classification.

Safety profile Handling requirements GHS classification

Commercial Purity Tier Landscape: Free Base vs. Hydrochloride Salt Availability

3-Amino-1-ethylpiperidin-2-one is commercially supplied in two distinct forms with differentiated purity specifications. The free base is available at 97% purity (Sigma-Aldrich, distributed via Leyan/Shanghai Haohong Scientific) and at ≥95% minimum purity (CymitQuimica/Biosynth) . The hydrochloride salt (CAS 2126160-37-8, molecular weight 178.66 g·mol⁻¹) is independently sourced at a specified minimum purity of 95% (AKSci) . The availability of both the free base and the hydrochloride salt allows users to select the form best suited to their specific reaction conditions (e.g., the free base for nucleophilic reactions requiring a non-protonated amine, the hydrochloride for improved handling and storage stability). In comparison, the closest positional isomer 5-amino-1-ethylpiperidin-2-one is listed by American Elements without a stated minimum purity specification, making direct purity benchmarking less transparent [1].

Purity specification Salt form Procurement

Class-Level Pharmacological Relevance: 3-Aminopiperidin-2-one Scaffold as a Privileged CGRP Receptor Antagonist Core

Although no direct target-binding data are publicly available for 3-amino-1-ethylpiperidin-2-one itself, the broader 3-aminopiperidin-2-one chemotype has been validated as a core scaffold for potent calcitonin gene-related peptide (CGRP) receptor antagonists. In a 2024 study by Staas et al. (Merck & Co.), a series of 3-aminopiperidin-2-one derivatives was optimized through ring contraction and stereocenter inversion to yield compound 23, a structurally novel, orally bioavailable CGRP receptor antagonist [1]. The lead compound 20 in this series demonstrated a cAMP+HS IC₅₀ of 0.67 nM at the human CGRP receptor, a hERG IC₅₀ of 19 µM (selectivity window ~28,000-fold), and oral bioavailability F = 100% in rodent pharmacokinetic studies [1]. The N-ethyl substituent present in 3-amino-1-ethylpiperidin-2-one provides a specific vector for further derivatization within this validated pharmacophore space, distinguishing it from N—H and N-methyl analogs that occupy different steric and lipophilic territory.

CGRP antagonist Migraine Medicinal chemistry

Evidence-Backed Application Scenarios for 3-Amino-1-ethylpiperidin-2-one in Research and Industrial Procurement


Medicinal Chemistry: CGRP Receptor Antagonist Lead Optimization Programs

The 3-aminopiperidin-2-one scaffold is a validated pharmacophore for CGRP receptor antagonism, with optimized analogs achieving sub-nanomolar potency (cAMP+HS IC₅₀ = 0.67 nM) and favorable oral bioavailability (F = 100% in rodents) . 3-Amino-1-ethylpiperidin-2-one, as the N-ethyl variant of this scaffold, serves as a key intermediate or starting material for structure–activity relationship (SAR) exploration around the N-alkyl substituent—a position known to modulate lipophilicity (LogP = −0.53) and target engagement . Researchers developing next-generation anti-migraine agents can leverage the compound's specific N-ethyl substitution to explore steric and electronic effects distinct from N-methyl or N—H analogs.

Synthetic Methodology Development Using a Bifunctional Piperidinone Building Block

3-Amino-1-ethylpiperidin-2-one combines a nucleophilic primary amine (α to the carbonyl) with a lactam functionality, making it a versatile bifunctional building block for heterocyclic synthesis. The defined purity specification (≥95–97%) and the availability of both free base and hydrochloride salt forms (95% minimum purity for the HCl salt) allow chemists to select the optimal form for amide coupling, reductive amination, or urea formation without confounding salt effects. The liquid physical state and specified storage conditions (2–8 °C, protect from light) facilitate straightforward handling in parallel synthesis workflows.

Pharmacokinetic Property Modulation via N-Alkyl Substitution

The N-ethyl group of 3-amino-1-ethylpiperidin-2-one provides a specific lipophilicity increment (LogP = −0.53) that is intermediate between the more polar N—H analog and the more lipophilic N-propyl or N-isopropyl derivatives. In lead optimization campaigns where fine-tuning of LogD, solubility, and metabolic stability is required, procurement of the precisely N-ethyl-substituted building block eliminates the need for additional N-alkylation chemistry, thereby reducing synthetic steps and improving overall route efficiency. The class-level evidence from the 3-aminopiperidin-2-one CGRP antagonist program demonstrates that N-alkyl modifications can dramatically impact oral bioavailability (F = 100% achieved) .

Safety-Conscious Laboratory Procurement for High-Throughput Synthesis

With a GHS Signal Word of 'Warning' and hazard statements limited to H302–H315–H319–H335 , 3-amino-1-ethylpiperidin-2-one presents a lower hazard profile compared to its 5-amino regioisomer, which carries Signal Word 'Danger' and the serious eye damage classification H318 [1]. For core facilities, CROs, and academic laboratories operating automated synthesis platforms or high-throughput experimentation workflows, the reduced ocular hazard classification simplifies PPE requirements, institutional safety committee approvals, and waste handling procedures, making the 3-amino isomer the pragmatically preferred choice for routine scale-up operations.

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